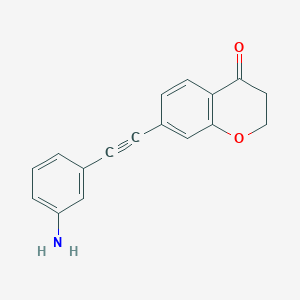
7-((3-Aminophenyl)ethynyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework consists of a benzene ring fused to a dihydropyranone ring, making it a crucial building block in medicinal chemistry .
Preparation Methods
The synthesis of 7-((3-Aminophenyl)ethynyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Chemical Reactions Analysis
7-((3-Aminophenyl)ethynyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, aqueous sodium hydroxide, and potassium carbonate . Major products formed from these reactions include 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one and 3-aryloxypropanenitriles .
Scientific Research Applications
7-((3-Aminophenyl)ethynyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for designing novel compounds with significant biological activities. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It is also used in the treatment of bronchial asthma and as a bleaching agent in photosynthesis .
Mechanism of Action
The mechanism of action of 7-((3-Aminophenyl)ethynyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and act as an antioxidant .
Comparison with Similar Compounds
7-((3-Aminophenyl)ethynyl)chroman-4-one can be compared with other chroman-4-one derivatives, such as flavanones, isoflavones, and spirochromanones. These compounds share a similar chroman-4-one framework but differ in their substituents and biological activities . For instance, flavanones exhibit significant antibacterial activity, while isoflavones are known for their estrogenic inhibitor properties .
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-[2-(3-aminophenyl)ethynyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H13NO2/c18-14-3-1-2-12(10-14)4-5-13-6-7-15-16(19)8-9-20-17(15)11-13/h1-3,6-7,10-11H,8-9,18H2 |
InChI Key |
MAJPFCYXZUVUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C#CC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


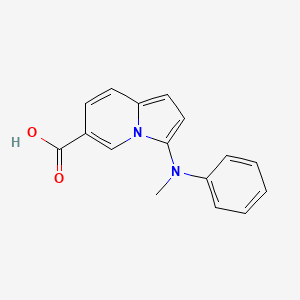
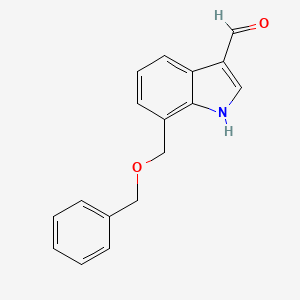
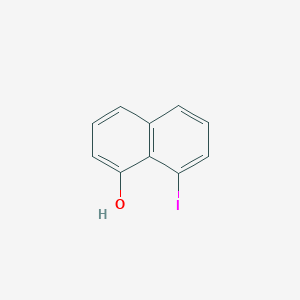
![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

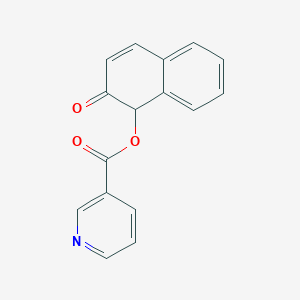
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
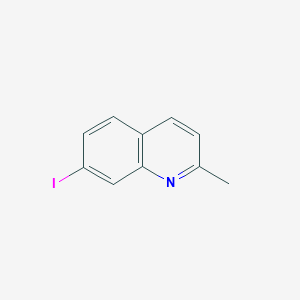
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)




